1-(2-Methoxy-4-nitrobenzoyl)piperazine
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Overview
Description
1-(2-Methoxy-4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a benzoyl moiety, which is further linked to a piperazine ring
Preparation Methods
The synthesis of 1-(2-Methoxy-4-nitrobenzoyl)piperazine typically involves the reaction of 2-methoxy-4-nitrobenzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Methoxy-4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-4-nitrobenzoyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
1-(2-Methoxy-4-nitrobenzoyl)piperazine can be compared with other piperazine derivatives such as:
1-Methyl-4-(4-nitrobenzoyl)piperazine: This compound has a similar structure but with a methyl group instead of a methoxy group, which may result in different chemical and biological properties.
1-(3-Methoxy-4-nitrophenyl)piperazine: This derivative has the methoxy and nitro groups attached to a phenyl ring instead of a benzoyl moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2-methoxy-4-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H15N3O4/c1-19-11-8-9(15(17)18)2-3-10(11)12(16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
QEOCOPSOLJGRBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCNCC2 |
Origin of Product |
United States |
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